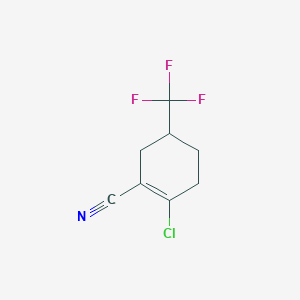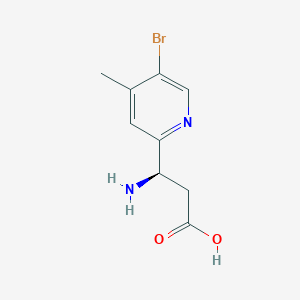
(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
3,4-Dichlorophenylalanine: An amino acid derivative with similar structural features.
Uniqueness
®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable for applications requiring enantiomerically pure compounds.
This detailed article provides a comprehensive overview of ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H13Cl2NO2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
ethyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
AHLAIISGKFGMSS-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13050138.png)









![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)

